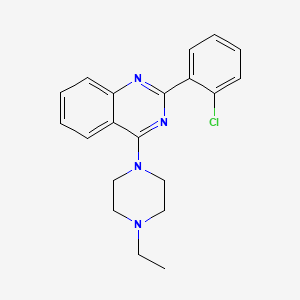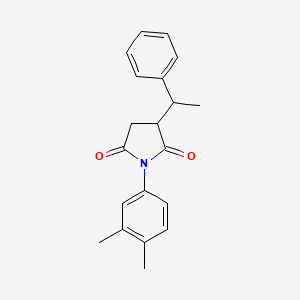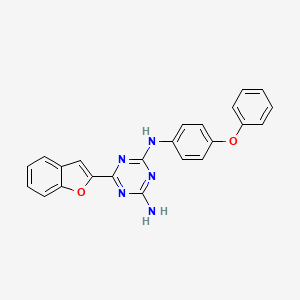![molecular formula C22H17ClN2S B11185278 6-Chloro-2-[(4-methylbenzyl)sulfanyl]-4-phenylquinazoline](/img/structure/B11185278.png)
6-Chloro-2-[(4-methylbenzyl)sulfanyl]-4-phenylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-[(4-methylbenzyl)sulfanyl]-4-phenylquinazoline is an organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is characterized by the presence of a chlorine atom at the 6th position, a 4-methylbenzylsulfanyl group at the 2nd position, and a phenyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[(4-methylbenzyl)sulfanyl]-4-phenylquinazoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide.
Introduction of Substituents: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated quinazoline with a phenylboronic acid in the presence of a palladium catalyst.
Chlorination: The chlorine atom can be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Sulfanylation: The 4-methylbenzylsulfanyl group can be introduced through a nucleophilic substitution reaction using 4-methylbenzylthiol and a suitable leaving group on the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline core or the phenyl ring, leading to partially or fully hydrogenated products.
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiols, or amines under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated quinazoline derivatives.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-[(4-methylbenzyl)sulfanyl]-4-phenylquinazoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of kinase inhibitors.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Chloro-2-[(4-methylbenzyl)sulfanyl]-4-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile
- 4-Chloro-2-[(4-methylbenzyl)sulfanyl]-6-(4-methylphenyl)pyrimidine
Uniqueness
6-Chloro-2-[(4-methylbenzyl)sulfanyl]-4-phenylquinazoline is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, a phenyl group, and a 4-methylbenzylsulfanyl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H17ClN2S |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
6-chloro-2-[(4-methylphenyl)methylsulfanyl]-4-phenylquinazoline |
InChI |
InChI=1S/C22H17ClN2S/c1-15-7-9-16(10-8-15)14-26-22-24-20-12-11-18(23)13-19(20)21(25-22)17-5-3-2-4-6-17/h2-13H,14H2,1H3 |
InChI Key |
QJANTQWYOHCWFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Fluorophenyl)-2-methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11185204.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B11185205.png)

![N-[2-ethyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-4-methoxybenzamide](/img/structure/B11185218.png)
![3-chloro-N'-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11185237.png)
![4-fluoro-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11185239.png)
![2-(ethylsulfanyl)-9-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11185241.png)
![2-[(6-Methoxy-4-methylquinazolin-2-YL)amino]-4'-methyl-2'-(pyrrolidin-1-YL)-1,6-dihydro-[4,5'-bipyrimidin]-6-one](/img/structure/B11185246.png)
![ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11185247.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11185250.png)

![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-phenylacetamide](/img/structure/B11185262.png)


